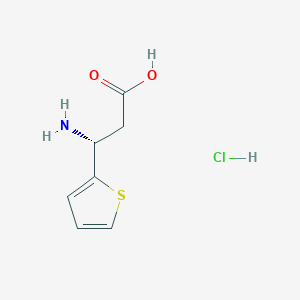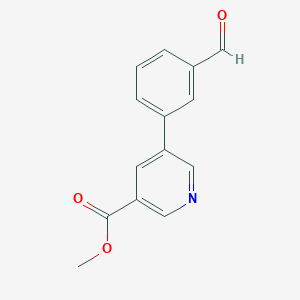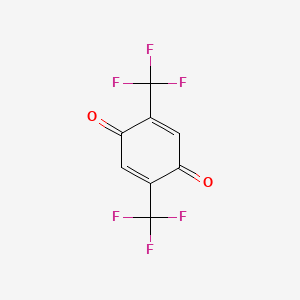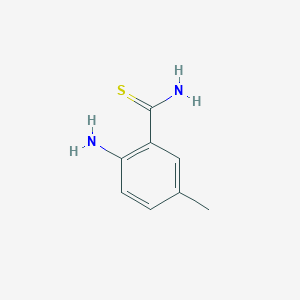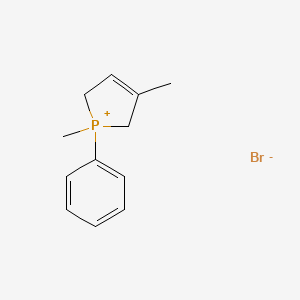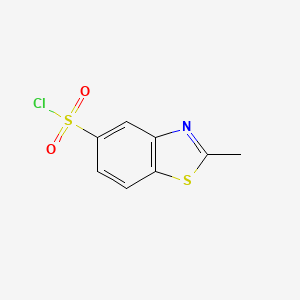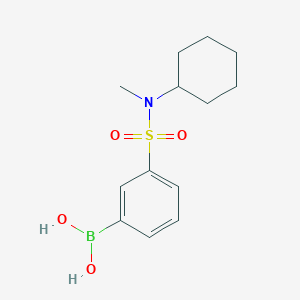
3-(Cyclohexylmethylsulfamoyl)benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohexylmethylsulfamoyl)benzeneboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a benzene ring, which is further substituted with a cyclohexylmethylsulfamoyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethylsulfamoyl)benzeneboronic acid typically involves the following steps:
-
Formation of the Boronic Acid Group: : The boronic acid group can be introduced through the reaction of an aryl halide with a boronic ester or boronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent .
-
Introduction of the Cyclohexylmethylsulfamoyl Group: : The cyclohexylmethylsulfamoyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable sulfonamide precursor with a cyclohexylmethyl halide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions followed by the introduction of the cyclohexylmethylsulfamoyl group. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclohexylmethylsulfamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form the corresponding boronic ester or alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borate esters.
Reduction: Boronic esters or alcohols.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-(Cyclohexylmethylsulfamoyl)benzeneboronic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(Cyclohexylmethylsulfamoyl)benzeneboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including Suzuki-Miyaura coupling, where the boronic acid group undergoes transmetalation with palladium to form a new carbon-carbon bond . The cyclohexylmethylsulfamoyl group can also participate in nucleophilic substitution reactions, further enhancing the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the cyclohexylmethylsulfamoyl group.
Cyclohexylboronic Acid: Contains a cyclohexyl group but lacks the benzene ring and sulfamoyl group.
Benzeneboronic Acid: Similar structure but without the cyclohexylmethylsulfamoyl group.
Uniqueness
3-(Cyclohexylmethylsulfamoyl)benzeneboronic acid is unique due to the presence of both the boronic acid group and the cyclohexylmethylsulfamoyl group. This combination imparts distinct chemical properties, making it more versatile in various chemical reactions compared to its simpler counterparts .
Propriétés
Formule moléculaire |
C13H20BNO4S |
|---|---|
Poids moléculaire |
297.2 g/mol |
Nom IUPAC |
[3-[cyclohexyl(methyl)sulfamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO4S/c1-15(12-7-3-2-4-8-12)20(18,19)13-9-5-6-11(10-13)14(16)17/h5-6,9-10,12,16-17H,2-4,7-8H2,1H3 |
Clé InChI |
DWDOJSXMLRNJCU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)S(=O)(=O)N(C)C2CCCCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


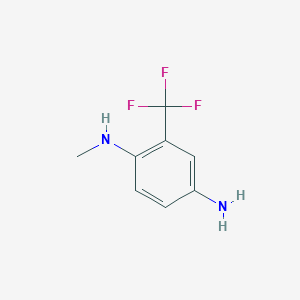
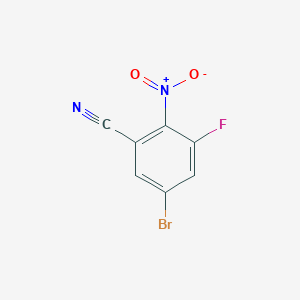
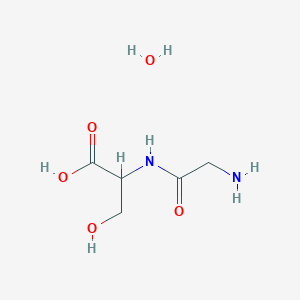
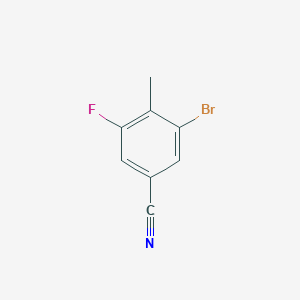
![1,4-Bis[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B15202133.png)
